molecular formula C9H20O B1594176 2-Methyl-4-octanol CAS No. 40575-41-5

2-Methyl-4-octanol

Cat. No.: B1594176
CAS No.: 40575-41-5
M. Wt: 144.25 g/mol
InChI Key: BIAVIOIDPRPYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-octanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-octanol can be synthesized through several methods. One common method involves the reduction of 2-methyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 2-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process ensures a high yield of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-octanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methyl-4-octanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products:

    Oxidation: 2-Methyl-4-octanone.

    Reduction: Corresponding alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-4-octanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can interact with receptors and enzymes, modulating their activity. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

    2-Octanol: Similar in structure but lacks the methyl group at the second position.

    4-Octanol: Similar in structure but lacks the methyl group at the fourth position.

    2-Methyl-2-octanol: Similar but with the hydroxyl group at a different position.

Uniqueness: 2-Methyl-4-octanol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

2-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVIOIDPRPYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960979
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40575-41-5
Record name 2-Methyl-4-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of isovaleraldehyde (5.o g, 58 mmol) in dry THF (15 ml) was added to a stirred 2M THF solution of n-butylmagnesium chloride (30 ml, 60 mmol) at 0° C. under argon. The mixture was allowed to warm up to room temperature and was stirred overnight. The reaction was quenched by the addition of aqueous ammonium chloride (50 ml) and extracted with diethyl ether (200 ml). The organic extracts were dried over anhydrous potassium carbonate, filtered and concentrated to give 2-methyloctan-4-ol (6.4 g, 77%) as a clear oil.
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-octanol
Reactant of Route 2
2-Methyl-4-octanol
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-octanol
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-octanol
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-octanol
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-octanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.